molecular formula C22H21NO6 B2873918 [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate CAS No. 1208680-68-5

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate

Cat. No.: B2873918
CAS No.: 1208680-68-5
M. Wt: 395.411
InChI Key: QYVHEXNNTREBFX-UHFFFAOYSA-N
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Description

The compound [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate is a heterocyclic ester featuring a 1,2-oxazole (isoxazole) core fused to a 2-methyl-2,3-dihydrobenzofuran moiety. The isoxazole ring is substituted at the 3-position with a methyl ester group, which is further linked to a 2-(2-methoxyphenoxy)acetate side chain. The dihydrobenzofuran subunit imparts conformational rigidity, while the methoxyphenoxy group may influence solubility and intermolecular interactions .

Properties

IUPAC Name

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-14-9-16-10-15(7-8-18(16)28-14)21-11-17(23-29-21)12-27-22(24)13-26-20-6-4-3-5-19(20)25-2/h3-8,10-11,14H,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVHEXNNTREBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate typically involves multiple steps, including the formation of the benzofuran and isoxazole rings, followed by their coupling with the methoxyphenoxy acetate group. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be compared to analogous heterocyclic esters, as outlined below.

Table 1: Structural Comparison of Key Compounds

Compound Name Core Heterocycle Key Substituents Functional Groups
[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate (Target) 1,2-Oxazole (Isoxazole) 2-Methoxyphenoxy acetate, 2-methyl-dihydrobenzofuran Ester, ether, aromatic ether
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole 2-Methoxyphenyl, 3-methylbenzamido, thioacetate Thioether, amide, ester
Methyl 5-[(2,3,5-trimethylphenoxy)methyl]furan-2-carboxylate Furan 2,3,5-Trimethylphenoxy, methyl ester Ester, aromatic ether
3-[(2-Methoxyphenyl)methyl]-2-[(3-methylphenyl)imino]-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]thiazolidineacetamide Thiazolidine 2-Methoxyphenyl, 3-methylphenylimino, diazenylphenyl Amide, imine, azo group

Key Observations

The furan in is less electron-deficient, favoring π-π stacking, while the thiazolidine in introduces a saturated ring with conformational flexibility.

Substituent Effects: The 2-methoxyphenoxy acetate group in the target compound enhances hydrophilicity relative to the thioacetate in , which may improve metabolic stability but reduce aqueous solubility.

Functional Group Reactivity :

  • The ester group in the target compound is susceptible to hydrolysis, contrasting with the more stable amide in and . The thioether in and azo group in introduce redox-sensitive or photolabile motifs, which are absent in the target compound.

This rigidity may influence binding specificity in biological targets.

Theoretical Implications

  • Pharmacokinetics : The target compound’s ester group may confer shorter half-life due to esterase-mediated hydrolysis, whereas the triazole-based and amide-containing analogs are likely more metabolically stable .
  • Electrochemical Properties: The methoxyphenoxy group’s electron-donating effects could stabilize radical intermediates, contrasting with the electron-withdrawing azo group in , which may participate in redox reactions.

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